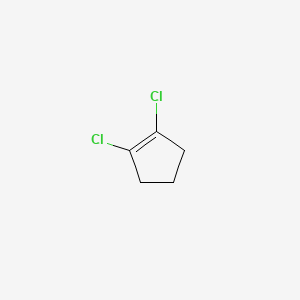
Cyclopentene, dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, dichloro- is a chemical compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with two chlorine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentene can be synthesized from cyclopentanol through a dehydration reaction using an acid catalyst . The reaction involves heating the cyclopentanol with an acid, such as sulfuric acid, to remove a water molecule and form cyclopentene. The dichlorination of cyclopentene can be achieved by reacting it with chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of cyclopentene, dichloro- typically involves the chlorination of cyclopentene. This process can be carried out in the gas phase using chlorine gas and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to cyclopentene or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone, while substitution reactions can produce various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of cyclopentene, dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A saturated cycloalkane with no double bonds or chlorine atoms.
Cyclopentene: A cycloalkene with a double bond but no chlorine atoms.
Cyclohexane: A six-membered ring cycloalkane with different chemical properties.
Uniqueness
Cyclopentene, dichloro- is unique due to the presence of both a double bond and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
61593-46-2 |
|---|---|
Molekularformel |
C5H6Cl2 |
Molekulargewicht |
137.00 g/mol |
IUPAC-Name |
1,2-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-3H2 |
InChI-Schlüssel |
MNLAZGOISJFHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
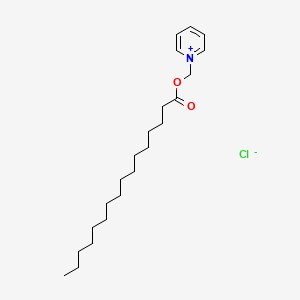
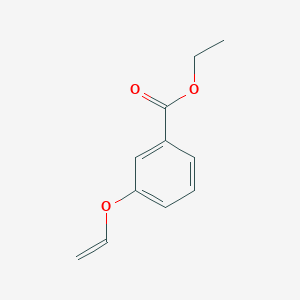
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
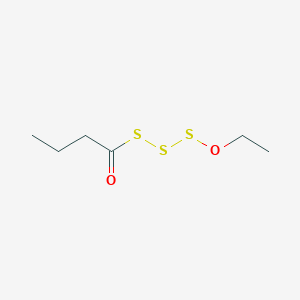
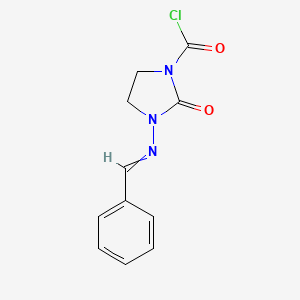

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
